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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

Cat. No.: B1293756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',4',6'-trimethylacetophenone, a

versatile ketone that serves as a valuable starting material in synthetic organic chemistry,

particularly for the synthesis of heterocyclic compounds with potential therapeutic applications.

This document outlines commercial suppliers, summarizes key technical data, provides

detailed experimental protocols for the synthesis of important derivatives, and illustrates the

relevant biological signaling pathways.

Commercial Availability
2',4',6'-Trimethylacetophenone is readily available from several commercial chemical

suppliers. The typical purity offered is ≥97%, and it is commonly sold in quantities ranging from

grams to kilograms. Researchers should always refer to the supplier's specific Certificate of

Analysis (CoA) for lot-specific purity and impurity data.
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Supplier Product Number(s) Purity Specification
Available
Quantities

Sigma-Aldrich 92220 ≥98.0% (GC)[1] 50 mL[2]

Fisher Scientific
A11549.14,

A11549.22
>97.0% (GC)[3] 25 g, 100 g[3]

TCI America T1117 >97.0% (GC)[4] 5 mL, 25 mL

ChemicalBook CB5769074 Varies by supplier Varies by supplier[2]

Synthonix T62393 >98% 25g, 100g, 500g

Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic properties of 2',4',6'-
trimethylacetophenone.

Property Value Reference

CAS Number 1667-01-2 [1]

Molecular Formula C₁₁H₁₄O [2]

Molecular Weight 162.23 g/mol [2]

Appearance
Clear colorless to light yellow

liquid
[2]

Boiling Point 235-236 °C (lit.) [2]

Density 0.975 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.517 (lit.) [2]

Flash Point >110 °C (>230 °F) [2]

Solubility
Insoluble in water; soluble in

alcohol and perfume materials.
[2]

Spectroscopic Data:
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¹³C NMR (CDCl₃): Spectral data is available through resources like ChemicalBook.

IR Spectrum: Infrared spectral data can be accessed through chemical databases.

Mass Spectrum (GC-MS): Mass spectrometry data is available for this compound.

Synthesis of Bioactive Heterocycles
2',4',6'-Trimethylacetophenone is a valuable precursor for the synthesis of various

heterocyclic compounds, most notably chalcones, which can then be converted into

pyrimidines, benzodiazepines, and other derivatives with potential pharmacological activities.[5]

Experimental Protocol: Synthesis of Chalcones via
Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 2',4',6'-trimethylacetophenone
with an aromatic aldehyde to form a chalcone.[5]

Materials:

2',4',6'-Trimethylacetophenone

Substituted aromatic aldehyde

Ethanol

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40% aqueous)

Procedure:

Dissolve 2',4',6'-trimethylacetophenone (1.0 equivalent) and the desired aromatic aldehyde

(1.0-1.2 equivalents) in ethanol in a round-bottom flask.

With stirring, slowly add the aqueous NaOH or KOH solution to the mixture.

Continue stirring at room temperature for 2-4 hours, or until reaction completion is observed

by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to

precipitate the chalcone.

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is

neutral.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the

purified chalcone.

Experimental Protocol: Synthesis of Pyrimidine
Derivatives from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives through the cyclization of a

chalcone with guanidine hydrochloride.[5]

Materials:

Synthesized chalcone derivative

Guanidine hydrochloride

Ethanol

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Procedure:

In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride

(1.5 equivalents) in ethanol.

Add a solution of NaOH or KOH to the mixture to achieve basic conditions.

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrimidine

derivative.

Collect the solid product by vacuum filtration, wash with water, and dry.
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Recrystallize the crude product from an appropriate solvent to yield the pure pyrimidine

derivative.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine
Derivatives from Chalcones
This protocol details the synthesis of 1,5-benzodiazepine derivatives from a chalcone and o-

phenylenediamine.

Materials:

Synthesized chalcone derivative

o-Phenylenediamine

Ethanol or Glacial Acetic Acid

Piperidine (catalyst, if using ethanol)

Procedure:

Dissolve the chalcone (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in either

ethanol containing a few drops of piperidine or in glacial acetic acid.

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

If the product precipitates, collect it by filtration. Otherwise, pour the mixture into ice-cold

water to induce precipitation.

Wash the solid with cold water and then with a small amount of cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-

benzodiazepine derivative.

Biological Activity and Signaling Pathways
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Derivatives of 2',4',6'-trimethylacetophenone, particularly chalcones and the subsequent

heterocyclic compounds, have been investigated for a range of biological activities, including

anti-inflammatory and anticancer properties.[5] The mechanisms of action for these compounds

often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-

κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB

is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In an

unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing

NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.

Chalcones can inhibit this process by preventing the degradation of IκBα.[6]
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Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Anticancer Activity via MAPK Pathway Modulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1293756?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058688/
https://pubmed.ncbi.nlm.nih.gov/25369132/
https://pubmed.ncbi.nlm.nih.gov/25369132/
https://www.benchchem.com/product/b1293756?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of

cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of

many cancers. Some chalcone derivatives have demonstrated anticancer activity by

modulating the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[7]
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Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.
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Conclusion
2',4',6'-Trimethylacetophenone is a commercially accessible and highly useful building block

for the synthesis of a variety of heterocyclic compounds. The resulting chalcones, pyrimidines,

and benzodiazepines are of significant interest to the drug discovery and development

community due to their potential to modulate key signaling pathways implicated in inflammation

and cancer. The experimental protocols provided herein offer a starting point for researchers to

explore the rich chemistry and biology of derivatives from this versatile starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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